1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole
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Overview
Description
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a chemical compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 g/mol This compound is known for its unique structural features, which include a sulfonyl group attached to an imidazole ring, and two methoxy groups on the phenyl ring
Preparation Methods
The synthesis of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylimidazole under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Scientific Research Applications
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole can be compared with similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its psychoactive properties, DOM has a similar phenyl structure but differs in its functional groups and biological activity.
2C-D (2,5-dimethoxy-4-methylphenethylamine): Another psychedelic compound with a similar phenyl structure, but it lacks the sulfonyl and imidazole groups present in this compound.
The unique combination of the sulfonyl and imidazole groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-5-14-15-6-7-16(14)21(17,18)13-9-11(19-3)10(2)8-12(13)20-4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOIYCMKIZGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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